molecular formula C12H12N2O2 B11890870 2-Ethyl-4-methyl-8-nitroquinoline CAS No. 20168-48-3

2-Ethyl-4-methyl-8-nitroquinoline

Cat. No.: B11890870
CAS No.: 20168-48-3
M. Wt: 216.24 g/mol
InChI Key: RHOGVMOYHYATHR-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-8-nitroquinoline is a nitrogen-based heterocyclic aromatic compound with the molecular formula C12H12N2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound is characterized by the presence of an ethyl group at the second position, a methyl group at the fourth position, and a nitro group at the eighth position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl-8-nitroquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. The reaction involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For this compound, the starting materials are 2-ethyl-4-methylquinoline and a nitro-substituted aromatic aldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-8-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide.

    Substitution: The ethyl and methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and a suitable catalyst.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid, and nitric acid.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-Ethyl-4-methyl-8-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antimalarial properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-8-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antimalarial effects. The compound can also inhibit specific enzymes or receptors, disrupting essential biological processes in pathogens.

Comparison with Similar Compounds

2-Ethyl-4-methyl-8-nitroquinoline can be compared with other similar compounds, such as:

  • 4-Methyl-8-nitroquinoline
  • 6-Methoxy-4-methyl-8-nitroquinoline
  • 6-Chloro-8-nitroquinoline
  • 8-Methyl-5-nitroquinoline

These compounds share similar structural features but differ in the position and nature of substituents on the quinoline ring. The unique combination of ethyl, methyl, and nitro groups in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

20168-48-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-ethyl-4-methyl-8-nitroquinoline

InChI

InChI=1S/C12H12N2O2/c1-3-9-7-8(2)10-5-4-6-11(14(15)16)12(10)13-9/h4-7H,3H2,1-2H3

InChI Key

RHOGVMOYHYATHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C

Origin of Product

United States

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